3-({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}methyl)-1-phenylurea
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Overview
Description
3-({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}methyl)-1-phenylurea is a synthetic organic compound that features a piperidine ring substituted with a fluorophenyl group and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}methyl)-1-phenylurea typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-fluorophenylacetic acid with piperidine under acidic conditions to form the intermediate 1-[2-(4-fluorophenyl)ethyl]piperidine. This intermediate is then reacted with phenyl isocyanate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}methyl)-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylurea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}methyl)-1-phenylurea involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Fluorophenyl)ethyl]piperidine: A precursor in the synthesis of the target compound.
Phenylurea derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
3-({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}methyl)-1-phenylurea is unique due to the combination of its fluorophenyl and piperidine moieties, which can confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c22-19-8-6-17(7-9-19)10-13-25-14-11-18(12-15-25)16-23-21(26)24-20-4-2-1-3-5-20/h1-9,18H,10-16H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUWXMPGQUBJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)CCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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